1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O4S/c21-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)28)18(27)24-20-23-16-7-6-11(26(29)30)9-17(16)31-20/h1-9H,10H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUDAOXHXPGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to compile and analyze the existing research on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A dihydropyridine core.
- A benzothiazole moiety.
- A chloro-fluoro substituted benzyl group.
This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anticancer and antiviral properties. Below is a summary of key findings:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Case Studies :
- In vitro studies demonstrated significant cytotoxic effects on A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cell lines. The compound reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations (1–4 μM) .
- Flow cytometry assays revealed that the compound promotes apoptosis by activating caspase pathways, leading to increased levels of pro-apoptotic proteins .
Antiviral Activity
- HIV Inhibition : Similar compounds have shown effectiveness against HIV-1, with some derivatives exhibiting picomolar activity against wild-type and mutant strains of the virus. The structural modifications in the benzyl group enhance binding affinity to viral targets .
- Mechanisms : The antiviral activity is attributed to interference with reverse transcriptase and other viral replication processes, although specific mechanisms for this compound require further elucidation through targeted studies.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | A431 | 1–4 μM | |
| Anticancer | A549 | 1–4 μM | |
| Antiviral | HIV-1 | Picomolar range |
Synthesis and Evaluation
The synthesis of this compound involves several steps that include the formation of the dihydropyridine ring followed by functionalization with chloro and nitro groups. Characterization techniques such as NMR and HPLC confirm the structure and purity of the synthesized compounds.
In Vivo Studies
Although in vitro results are promising, in vivo studies are necessary to validate the therapeutic potential. Current research is exploring animal models to assess efficacy and safety profiles.
Preparation Methods
Synthesis of 2-Chloro-6-Fluorobenzyl Chloride
This intermediate is synthesized via chloromethylation of 3-fluorotoluene using formaldehyde and hydrochloric acid in the presence of zinc chloride as a Lewis acid catalyst. The reaction proceeds through a chloromethyl carbocation intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the fluorine atom. Industrial-scale production often employs continuous flow reactors to enhance reaction control and yield.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50–60°C |
| Catalyst | ZnCl₂ (5 mol%) |
| Solvent | Toluene |
| Yield | 78–85% |
Preparation of 6-Nitrobenzo[d]thiazol-2-Amine
6-Nitrobenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-4-nitrothiophenol with cyanogen bromide under acidic conditions. The reaction proceeds through the formation of a thiourea intermediate, which undergoes intramolecular cyclization to yield the benzothiazole ring.
Characterization Data:
Assembly of the Dihydropyridine Core
The dihydropyridine moiety is constructed via a Hantzsch-type reaction, modified to accommodate subsequent functionalization. A mixture of ethyl acetoacetate, ammonium acetate, and 2-chloro-6-fluorobenzaldehyde undergoes cyclocondensation in refluxing ethanol. The reaction is catalyzed by triethylamine, yielding 2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester.
Optimization Insights:
- Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (82% vs. 85%).
- Solvent selection critically impacts yield: dimethylformamide (DMF) outperforms acetonitrile due to superior solubility of intermediates.
Coupling Reactions and Final Assembly
Amidation of the Dihydropyridine Core
The ethyl ester group is hydrolyzed to the carboxylic acid using 6 M HCl, followed by activation with thionyl chloride to form the acyl chloride. This intermediate is coupled with 6-nitrobenzo[d]thiazol-2-amine in anhydrous dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base.
Representative Procedure:
- Hydrolysis: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester (10 mmol) is refluxed in 6 M HCl (20 mL) for 3 hours.
- Activation: The resulting acid is treated with SOCl₂ (15 mmol) at 50°C for 2 hours.
- Coupling: Acyl chloride (10 mmol) is added dropwise to a solution of 6-nitrobenzo[d]thiazol-2-amine (10 mmol) and DIPEA (20 mmol) in DCM at 0°C. The mixture is stirred for 12 hours at room temperature.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hydrolysis | 95 | 99 |
| Activation | 89 | 98 |
| Coupling | 76 | 97 |
Benzylation of the Dihydropyridine Nitrogen
The final step involves N-benzylation using 2-chloro-6-fluorobenzyl chloride. The reaction is conducted in dimethyl sulfoxide (DMSO) at 120°C for 2 hours under microwave irradiation. Potassium carbonate serves as a base, facilitating the SN2 displacement of the chloride.
Critical Parameters:
- Temperature: 120°C (microwave) vs. 80°C (conventional heating)
- Solvent: DMSO > DMF due to higher polarity stabilizing the transition state.
- Yield: 68% (microwave) vs. 52% (conventional)
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes (20% → 50%). High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥99%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.07 (dd, J = 5.18 Hz, 1H, ArH), 7.49 (dd, J = 8.90 Hz, 1H, ArH), 5.90 (br s, 1H, NH).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
- HRMS: m/z calculated for C₂₀H₁₄ClFN₄O₃S [M+H]⁺: 459.0432; found: 459.0428.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the benzylation step, achieving 93% yield with a residence time of 8 minutes. Key benefits include:
- Enhanced heat transfer for exothermic reactions
- Reduced solvent usage (30% less than batch processes)
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has been explored for the Hantzsch reaction step, utilizing ball milling with catalytic K₂CO₃. Initial yields reach 70% with no solvent waste.
Challenges and Optimization Strategies
Nitro Group Instability
The 6-nitro group on the benzothiazole ring is prone to reduction under acidic conditions. Mitigation strategies include:
Epimerization at the Dihydropyridine Core
Racemization at C4 of the dihydropyridine ring occurs above 100°C. Low-temperature coupling (0–5°C) with HOBt/DIC coupling reagents reduces epimerization to <2%.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Conventional Batch | 42 | 97 | 48 | 1.00 |
| Microwave-Assisted | 58 | 98 | 12 | 0.85 |
| Continuous Flow | 67 | 99 | 6 | 0.70 |
Cost Index normalized to conventional batch process.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for synthesizing 1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Core dihydropyridine formation : Condensation of substituted pyridine precursors under acidic conditions.
Benzylation : Introduction of the 2-chloro-6-fluorobenzyl group via nucleophilic substitution using potassium carbonate in DMF at 80°C.
Carboxamide coupling : Reaction of the dihydropyridine intermediate with 6-nitrobenzo[d]thiazole-2-amine using EDCI/HOBt in dichloromethane.
- Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
- Key Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF (dimethylformamide) .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions. For example, the 6-nitrobenzo[d]thiazole proton resonates as a singlet at δ 8.8–9.0 ppm .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₃ClFN₃O₄S: 454.02) .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?
- Methodology :
Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-luciferase assays) and enzyme inhibition (IC₅₀ determination under uniform pH/temperature).
Structural validation : Confirm batch consistency using NMR and X-ray crystallography to rule out polymorphic variations .
Control compounds : Use structurally analogous molecules (e.g., 3-chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide) to isolate substituent-specific effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide or nitro positions to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve plasma stability .
- Salt formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH in ethanol .
Q. How can structure-activity relationship (SAR) studies be designed to enhance inhibitory effects on target enzymes?
- Methodology :
Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -CF₃) at the benzyl position to modulate electron density .
- Alternative heterocycles (e.g., pyrazine instead of benzothiazole) to probe steric effects .
Enzyme kinetics : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
Molecular docking : Align with crystal structures of target enzymes (e.g., kinases) to identify critical hydrogen bonds (e.g., nitro group interactions with Arg residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
